molecular formula C12H19ClN4O3 B2645941 2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 2411306-70-0

2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2645941
CAS No.: 2411306-70-0
M. Wt: 302.76
InChI Key: QCLUUJLYQIJJCW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxymethyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps. One common method involves the reaction of 1-(4-piperazinyl)propan-1-one with 3-(methoxymethyl)-1,2,4-oxadiazole in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .

Scientific Research Applications

2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the oxadiazole moiety may inhibit certain enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one
  • 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-Chloro-1-(4-((3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the presence of the methoxymethyl-1,2,4-oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O3/c1-9(13)12(18)17-5-3-16(4-6-17)7-11-14-10(8-19-2)15-20-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLUUJLYQIJJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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